1,1,2,2-tetrafluoro-N,N-dimethylethanamine

Fluorination Reagent Synthesis Process Chemistry Fluorochemical Manufacturing

1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (TFEDMA) is a superior deoxofluorinating agent for converting alcohols to alkyl fluorides and carboxylic acids to acyl fluorides. Unlike DAST, which poses an explosion risk above 50–90°C, TFEDMA demonstrates ambient-temperature stability, enabling routine use in standard fume hoods. Its synthesis from inexpensive tetrafluoroethylene yields 96–98% and generates a water-soluble amide byproduct, drastically simplifying purification. This combination of safety, high yield, and streamlined workup makes TFEDMA a cost-effective and scalable choice for pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C4H7F4N
Molecular Weight 145.1 g/mol
CAS No. 1550-50-1
Cat. No. B075569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-tetrafluoro-N,N-dimethylethanamine
CAS1550-50-1
Molecular FormulaC4H7F4N
Molecular Weight145.1 g/mol
Structural Identifiers
SMILESCN(C)C(C(F)F)(F)F
InChIInChI=1S/C4H7F4N/c1-9(2)4(7,8)3(5)6/h3H,1-2H3
InChIKeyVIRGYRZBWQFJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (CAS 1550-50-1): Procurement-Ready Profile of a Selective Fluoroamine Reagent


1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (TFEDMA; CAS 1550-50-1) is a fluorinated organic amine of the formula C4H7F4N, with a molecular weight of 145.1 g/mol [1]. It is a yellow liquid [1] with a boiling point of 77 °C at 760 mmHg and a density of 1.24 g/cm³ [1]. The compound is synthesized in 96–98% yield from tetrafluoroethylene and dimethylamine [2], and it functions as a deoxofluorinating agent for converting alcohols to alkyl fluorides [2]. Its stability in moisture-free conditions and compatibility with non-glass materials (polyethylene, Teflon®, metal) are key handling considerations [3].

Why TFEDMA (CAS 1550-50-1) Cannot Be Substituted by Generic Fluoroamines or DAST-Type Reagents in Fluorination Workflows


Fluoroamine reagents are not functionally interchangeable. TFEDMA (1,1,2,2-tetrafluoro-N,N-dimethylethanamine) exhibits distinct differences in synthesis cost, byproduct water solubility, and thermal hazard profile compared to close analogs like Ishikawa's reagent (1,1,2,3,3,3-hexafluoropropyl-N,N-diethylamine) and Yarovenko's reagent [1]. Unlike DAST (diethylaminosulfur trifluoride), which poses an explosion risk above 50–90 °C [2], TFEDMA demonstrates ambient-temperature stability and generates a water-soluble amide byproduct that simplifies purification . Substituting TFEDMA with another fluoroamine without accounting for these differences may lead to lower yields, hazardous operations, or complex downstream processing, as quantified below.

Quantitative Differentiation of TFEDMA (CAS 1550-50-1) from Key Analogs: Synthesis Yield, Byproduct Solubility, Thermal Stability, and Regeneration Potential


Synthesis Yield Advantage: 96–98% for TFEDMA vs. 50–60% for Diethylamine Analog

The synthesis of TFEDMA from tetrafluoroethylene (TFE) and dimethylamine proceeds in 96–98% yield, a nearly 2-fold increase compared to the diethylamine analog (prepared from TFE and diethylamine), which yields only 50–60% due to tar formation [1]. This difference is attributed to the lower steric hindrance of dimethylamine enabling rapid, low-temperature reaction without solvent [1].

Fluorination Reagent Synthesis Process Chemistry Fluorochemical Manufacturing

Byproduct Water Solubility: TFEDMA-Derived Amide is Water-Soluble, Ishikawa's Amide is Not

During alcohol fluorination, TFEDMA produces N,N-dimethyl difluoroacetamide as a byproduct, which is water-soluble [1]. In contrast, Ishikawa's reagent (1,1,2,3,3,3-hexafluoropropyl-N,N-diethylamine) yields a water-insoluble amide (CF3CFHC(O)N(C2H5)2) [1]. This solubility difference simplifies product isolation: TFEDMA's amide can be removed by aqueous washing, whereas the Ishikawa amide requires distillation, which is problematic when boiling points overlap [2].

Fluorination Workup Product Isolation Process Efficiency

Thermal Stability and Safety: TFEDMA Avoids Explosion Risk Inherent to DAST

DAST (diethylaminosulfur trifluoride) is a widely used deoxofluorinating agent but is known to decompose explosively upon heating above approximately 50–90 °C [1]. TFEDMA, in contrast, is stable at ambient temperature in moisture-free conditions and can be stored indefinitely in polyethylene, Teflon®, or metal containers without decomposition [2]. While TFEDMA reacts violently with water, it does not present the same thermal runaway hazard as DAST [2].

Laboratory Safety Process Safety Fluorination Reagents

Regeneration Capability: TFEDMA Can Be Recycled, Unlike Ishikawa's Reagent

A key advantage of TFEDMA is the ability to regenerate the reagent from the byproduct amide. The patent literature describes a process where N,N-dimethyl difluoroacetamide (the byproduct) is converted back to TFEDMA for reuse [1]. In contrast, there is no convenient method for regenerating 1,1,2,3,3,3-hexafluoropropyl-N,N-diethylamine (Ishikawa's reagent) from its amide byproduct [2].

Green Chemistry Process Economics Reagent Recycling

Reactivity with Secondary Alcohols: TFEDMA Yields 66% Fluoride at 0–10°C

TFEDMA effectively fluorinates secondary alcohols under mild conditions. In a study using heptanol-2 (a secondary alcohol), reaction with TFEDMA in CCl4 at 0–10°C gave 2-fluoroheptane as the major product (66% of the product mixture), along with isomeric heptenes (2% and 33%) [1]. While direct comparative data for other fluoroamines under identical conditions is not available in the same study, the reaction proceeds at low temperature and without added base, a feature that may offer advantages over alternative reagents that require harsher conditions or activators.

Fluorination Selectivity Secondary Alcohols Synthetic Methodology

Optimal Application Scenarios for 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (CAS 1550-50-1) Based on Verified Differentiation Evidence


Large-Scale Fluorochemical Manufacturing Where Reagent Cost and Waste Reduction Are Critical

TFEDMA's 96–98% synthesis yield from inexpensive TFE and its ability to be regenerated from the byproduct amide [1][2] make it a cost-effective choice for producing alkyl fluorides at scale. The water-soluble byproduct also streamlines purification, reducing solvent use and cycle times [3]. This combination of high yield, recyclability, and simplified workup supports economically viable and environmentally responsible manufacturing processes for pharmaceutical and agrochemical intermediates.

Laboratory-Scale Fluorination of Primary and Secondary Alcohols Without Specialized Safety Infrastructure

TFEDMA's ambient-temperature stability and lack of explosive decomposition hazard (unlike DAST) allow routine use in standard fume hoods without the stringent safety protocols required for thermally labile fluorinating agents [1][2]. It effectively fluorinates primary alcohols at elevated temperature and secondary alcohols at 0–10°C [3], making it a practical alternative for medicinal chemistry and academic laboratories seeking a safer deoxofluorination reagent.

Synthesis of Morita–Baylis–Hillman (MBH) Fluorides as Safe Alternative to DAST

TFEDMA has been demonstrated as a safe, alternative reagent for converting MBH-alcohols to MBH-fluorides without an activator, providing a route to valuable allylic fluorides while avoiding the explosion risk of DAST [1][2]. This application is particularly relevant for synthetic chemists constructing fluorinated building blocks for asymmetric allylic substitution reactions.

Mechanochemical Deoxyfluorination of Carboxylic Acids to Acyl Fluorides

Recent studies have expanded TFEDMA's utility to solvent-free, mechanochemical conditions for converting carboxylic acids to acyl fluorides [1]. This green chemistry approach aligns with sustainability goals in pharmaceutical process development and offers a complementary methodology to traditional solution-phase fluorination.

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